molecular formula C34H28N10Na2O8S2 B12383126 Fluorescent Brightener 134

Fluorescent Brightener 134

Cat. No.: B12383126
M. Wt: 814.8 g/mol
InChI Key: BDYOOAPDMVGPIQ-QDBORUFSSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 134 involves multiple steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 134 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce halogenated or nitrated derivatives .

Scientific Research Applications

Fluorescent Brightener 134 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fluorescent Brightener 134 involves the absorption of ultraviolet light and the subsequent emission of visible blue light. The molecular targets and pathways involved include the aromatic rings and sulfonic acid groups that facilitate this energy transfer .

Comparison with Similar Compounds

Fluorescent Brightener 134 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal fluorescence properties for various applications. Its ability to absorb UV light and emit blue light makes it particularly effective in enhancing the brightness and whiteness of materials .

Properties

Molecular Formula

C34H28N10Na2O8S2

Molecular Weight

814.8 g/mol

IUPAC Name

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;;

InChI Key

BDYOOAPDMVGPIQ-QDBORUFSSA-L

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Origin of Product

United States

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